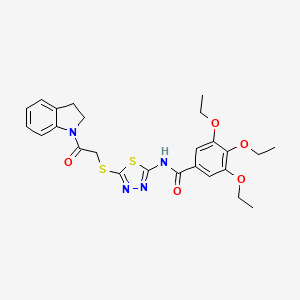![molecular formula C11H12BrN3O B2957126 N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1355618-98-2](/img/structure/B2957126.png)
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide, also known as BAY 41-2272, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a vasodilator and as a tool for studying cyclic guanosine monophosphate (cGMP) signaling pathways.
Mechanism of Action
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that produces cGMP in response to nitric oxide (NO) signaling. This leads to an increase in cGMP levels, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects are mediated by the activation of sGC and subsequent increase in cGMP levels.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 in lab experiments is its specificity for sGC, which allows for the selective activation of cGMP signaling pathways. However, one limitation is that N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272. One area of interest is its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Additionally, N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 may have applications in treating other conditions, such as pulmonary hypertension and erectile dysfunction. Further research is also needed to fully understand the mechanisms underlying its effects on cGMP signaling pathways and to develop more potent and selective sGC activators.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 involves several steps, including the reaction of 2-bromo-5-chloropyridine with methyl propiolate to form 2-bromo-5-(prop-2-yn-1-yloxy)pyridine. This intermediate is then reacted with methylamine to form N-(5-bromo-2-pyridyl)-N-methylprop-2-yn-1-amine, which is subsequently reacted with ethyl chloroacetate to form N-(5-bromo-2-pyridyl)-2-(methylprop-2-ynylamino)acetamide. Finally, this compound is hydrolyzed to form N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 has been used in various scientific research applications, including as a vasodilator and as a tool for studying cGMP signaling pathways. In one study, N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 was found to induce vasodilation in rat coronary arteries, suggesting its potential use in treating cardiovascular diseases. Additionally, N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide 41-2272 has been used to study cGMP signaling pathways in various cell types, including smooth muscle cells and platelets.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-3-6-15(2)8-11(16)14-10-5-4-9(12)7-13-10/h1,4-5,7H,6,8H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTVDCELOCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)
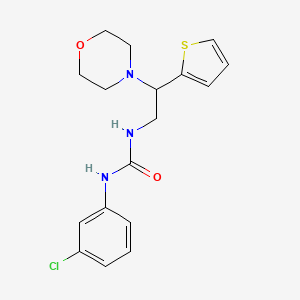

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
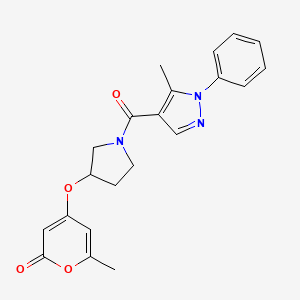
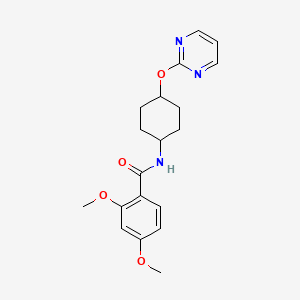
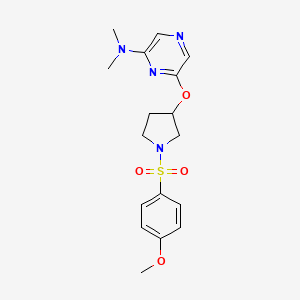
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)
